molecular formula C15H20N2OS B7584004 Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No. B7584004
M. Wt: 276.4 g/mol
InChI Key: JHOYSOCXJAQFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone, also known as PTSM, is a chemical compound that has been widely used in scientific research. PTSM is a spirocyclic compound that contains a pyridine ring and a thiaza spirocycle. It has been used in various studies to investigate its mechanism of action and its potential applications in different fields.

Mechanism of Action

Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone acts as a dopamine D2 receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone are largely related to its action on dopamine receptors. Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been shown to increase dopamine release in the brain, which can lead to increased feelings of reward and pleasure. It has also been shown to have effects on other neurotransmitters, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in lab experiments is its high selectivity for dopamine receptors. This allows researchers to investigate the specific role of dopamine in different physiological and biochemical processes. However, one limitation of using Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in scientific research. One area of interest is the use of Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in investigating the role of dopamine in psychiatric disorders such as depression and schizophrenia. Another potential direction is the use of Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in developing new treatments for addiction and other neurological disorders. Additionally, Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone may have applications in other fields such as cancer research and drug development.

Synthesis Methods

The synthesis of Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the reaction of 2-aminopyridine and 1-thia-4-azaspiro[5.5]undecan-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been widely used in scientific research, particularly in the field of neuroscience. It has been used as a tracer for positron emission tomography (PET) imaging studies to investigate the distribution and binding of dopamine receptors in the brain. Pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has also been used in studies to investigate the role of dopamine in addiction and other neurological disorders.

properties

IUPAC Name

pyridin-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-14(13-6-2-5-9-16-13)17-10-11-19-15(12-17)7-3-1-4-8-15/h2,5-6,9H,1,3-4,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOYSOCXJAQFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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